molecular formula C12H15ClO2 B1451743 1-Chloro-3-(4-isopropylphenoxy)propan-2-one CAS No. 1176654-33-3

1-Chloro-3-(4-isopropylphenoxy)propan-2-one

Cat. No. B1451743
CAS RN: 1176654-33-3
M. Wt: 226.7 g/mol
InChI Key: DVYLDUPFPSUFIY-UHFFFAOYSA-N
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Description

“1-Chloro-3-(4-isopropylphenoxy)propan-2-one” is a chemical compound with the CAS Number: 1176654-33-3. It has a molecular weight of 226.7 . The IUPAC name for this compound is 1-chloro-3-(4-isopropylphenoxy)acetone .


Molecular Structure Analysis

The InChI code for “1-Chloro-3-(4-isopropylphenoxy)propan-2-one” is 1S/C12H15ClO2/c1-9(2)10-3-5-12(6-4-10)15-8-11(14)7-13/h3-6,9H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“1-Chloro-3-(4-isopropylphenoxy)propan-2-one” is a solid compound .

Scientific Research Applications

Environmental Impact and Toxicology

Chlorophenols in Municipal Solid Waste Incineration

  • Chlorophenols (CP), closely related to chlorinated compounds like 1-Chloro-3-(4-isopropylphenoxy)propan-2-one, are significant as precursors of dioxins in thermal processes, including Municipal Solid Waste Incineration (MSWI). The review discusses CP's occurrence, pathways of formation, and the environmental impact, providing a comprehensive understanding of its behavior in MSWI processes (Peng et al., 2016).

Mechanisms for Formation and Destruction of PCDD/Fs

  • The review focuses on polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/Fs), which are persistent organic pollutants almost inevitably formed in all thermal and combustion operations. It provides insights into the formation, chlorination, dechlorination, and destruction mechanisms of these compounds, which are highly relevant for understanding the environmental chemistry and toxicology of related chlorophenols (Altarawneh et al., 2009).

Herbicide Use and Effects

Global Trends in 2,4-D Herbicide Toxicity Studies

  • A scientometric review analyzed global trends and gaps in studies about 2,4-D herbicide toxicity, which shares a structural resemblance with the compound . It provides a quantitative visualization and summary of the development in the field of 2,4-D toxicology and mutagenicity, offering insights into the environmental and biological impacts of such herbicides (Zuanazzi et al., 2020).

Sorption and Environmental Behavior

Sorption of Phenoxy Herbicides

  • The study presents a comprehensive review of sorption experiments for phenoxy herbicides, including 2,4-D. It provides a detailed understanding of how these compounds interact with various components in the environment, such as soil, organic matter, and minerals. This is crucial for predicting the mobility and persistence of similar chlorinated compounds in environmental systems (Werner et al., 2012).

properties

IUPAC Name

1-chloro-3-(4-propan-2-ylphenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9(2)10-3-5-12(6-4-10)15-8-11(14)7-13/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLDUPFPSUFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-(4-isopropylphenoxy)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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